Cas no 1050886-42-4 (5-amino-2-ethoxybenzene-1-sulfonamide)

5-amino-2-ethoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-amino-2-ethoxybenzene-1-sulfonamide
-
- インチ: 1S/C8H12N2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
- InChIKey: ZMSODSNBTVHCJN-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC(N)=CC=C1OCC
計算された属性
- せいみつぶんしりょう: 216.057
- どういたいしつりょう: 216.057
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104A^2
5-amino-2-ethoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39964-5.0g |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 5.0g |
$1115.0 | 2023-02-10 | |
Enamine | EN300-39964-0.25g |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 0.25g |
$149.0 | 2023-02-10 | |
Enamine | EN300-39964-0.5g |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 0.5g |
$284.0 | 2023-02-10 | |
Enamine | EN300-39964-10.0g |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 10.0g |
$1654.0 | 2023-02-10 | |
TRC | A631775-25mg |
5-Amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072189-1g |
5-Amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 1g |
¥2051.0 | 2023-04-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072189-5g |
5-Amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 5g |
¥5943.0 | 2023-04-06 | |
Aaron | AR019O18-500mg |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 500mg |
$416.00 | 2025-02-08 | |
Aaron | AR019O18-100mg |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 100mg |
$170.00 | 2025-02-08 | |
1PlusChem | 1P019NSW-250mg |
5-amino-2-ethoxybenzene-1-sulfonamide |
1050886-42-4 | 95% | 250mg |
$201.00 | 2025-03-03 |
5-amino-2-ethoxybenzene-1-sulfonamide 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
5-amino-2-ethoxybenzene-1-sulfonamideに関する追加情報
Introduction to 5-amino-2-ethoxybenzene-1-sulfonamide (CAS No. 1050886-42-4)
5-amino-2-ethoxybenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1050886-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and therapeutic applications. The structural features of 5-amino-2-ethoxybenzene-1-sulfonamide, including its amino and sulfonamide functional groups, make it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of 5-amino-2-ethoxybenzene-1-sulfonamide consists of a benzene ring substituted with an amino group at the 5-position and an ethoxy group at the 2-position, with a sulfonamide moiety attached to the 1-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The sulfonamide group, in particular, is known to enhance binding affinity and metabolic stability, making it a valuable component in drug design.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. The compound 5-amino-2-ethoxybenzene-1-sulfonamide has been investigated for its potential role in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Its ability to modulate enzyme activity and cellular signaling pathways has made it a subject of interest for medicinal chemists.
One of the most compelling aspects of 5-amino-2-ethoxybenzene-1-sulfonamide is its structural flexibility, which allows for the synthesis of a wide range of analogs with tailored biological activities. Researchers have explored its derivatives as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the ethoxy group or the amino group have been shown to enhance binding to specific protein targets, leading to improved therapeutic efficacy.
The pharmacokinetic profile of 5-amino-2-ethoxybenzene-1-sulfonamide has also been a focus of study. Studies indicate that this compound exhibits favorable solubility and bioavailability characteristics, which are crucial for its development into a viable drug candidate. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for less frequent dosing.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-amino-2-ethoxybenzene-1-sulfonamide for potential drug interactions. Molecular docking simulations have been used to predict how this compound might bind to various biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted binding affinities.
In clinical settings, the potential therapeutic applications of 5-amino-2-ethoxybenzene-1-sulfonamide are being explored through preclinical studies. These studies aim to evaluate its safety profile and efficacy in animal models before moving on to human trials. Preliminary results suggest that this compound may have significant benefits in treating certain inflammatory conditions and infectious diseases.
The synthesis of 5-amino-2-ethoxybenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.
The environmental impact of producing 5-amino-2-ethoxybenzene-1-sulfonamide has also been considered in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
The future direction of research on 5-amino-2-ethoxybenzene-1-sulfonamide is likely to include further exploration of its derivatives and combination therapies. By pairing this compound with other agents that target different aspects of disease pathology, researchers may be able to achieve synergistic effects that enhance overall treatment outcomes.
In conclusion, 5-amino-2-ethoxybenzene-1-sulfonamide (CAS No. 1050886-42-4) represents a promising area of study in pharmaceutical chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel treatments.
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